molecular formula C17H19N5O2 B7356649 2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one

2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one

Cat. No. B7356649
M. Wt: 325.4 g/mol
InChI Key: KMRWYPVOYFFJGT-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one, commonly known as MPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. MPQ belongs to the class of quinazoline derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of MPQ is not fully understood. However, several studies have shown that MPQ exerts its biological activities by inhibiting various enzymes and signaling pathways. MPQ has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. MPQ has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MPQ has been found to have several biochemical and physiological effects. MPQ has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MPQ has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, MPQ has been shown to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPQ is its potent biological activity. MPQ has been found to be effective in the treatment of various diseases at low concentrations. Additionally, MPQ has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of MPQ is its complex synthesis process, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the research on MPQ. One of the potential areas of research is the development of more efficient synthesis methods for MPQ. Additionally, further studies are needed to fully understand the mechanism of action of MPQ and its potential use in the treatment of various diseases. Further research is also needed to evaluate the pharmacokinetics and pharmacodynamics of MPQ in animal models and clinical trials. Finally, the potential use of MPQ in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of MPQ is a complex process that involves several steps. The most commonly used method for the synthesis of MPQ is the reaction of 2-(2-methylpyrazol-3-yl) acetonitrile with 2,3-epoxypropylamine in the presence of a catalyst. The reaction yields 2-(2-methylpyrazol-3-yl)-3-(2,3-epoxypropoxy)propylamine, which is further reacted with 2-aminobenzoic acid to form MPQ.

Scientific Research Applications

MPQ has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that MPQ possesses potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. MPQ has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, MPQ has been shown to have cardioprotective effects and can potentially be used in the treatment of cardiovascular diseases.

properties

IUPAC Name

2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-22-14(6-8-19-22)15-11(7-9-24-15)10-18-17-20-13-5-3-2-4-12(13)16(23)21-17/h2-6,8,11,15H,7,9-10H2,1H3,(H2,18,20,21,23)/t11-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRWYPVOYFFJGT-XHDPSFHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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